
6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound with a unique structure that combines a pyranone ring with a pyrrolidine moiety and a nicotinoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a Knoevenagel condensation reaction between a suitable aldehyde and a β-keto ester.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.
Attachment of the Nicotinoyl Group: The nicotinoyl group can be attached through an acylation reaction, using nicotinic acid or its derivatives as the acylating agent.
Final Assembly: The final step involves the coupling of the pyranone and pyrrolidine intermediates, often through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or nicotinoyl moieties, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
作用機序
The mechanism of action of 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: A simpler pyranone derivative with similar structural features.
Nicotinoyl derivatives: Compounds containing the nicotinoyl group, which may exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which can have comparable chemical reactivity.
Uniqueness
6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is unique due to its combination of structural elements, which confer distinct chemical and biological properties
特性
IUPAC Name |
6-methyl-4-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-8-13(9-15(20)22-11)23-12-5-7-19(10-12)17(21)14-4-3-6-18-16(14)24-2/h3-4,6,8-9,12H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQQYVOJOUZMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
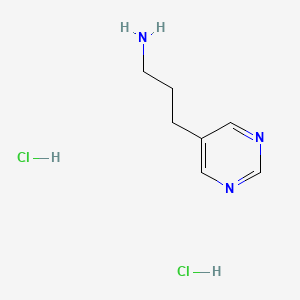
![[2-oxidanylidene-2-(3-oxidanylidene-4H-1,4-benzoxazin-6-yl)ethyl] 4-(2-cyanoethanoylamino)benzoate](/img/structure/B2976024.png)
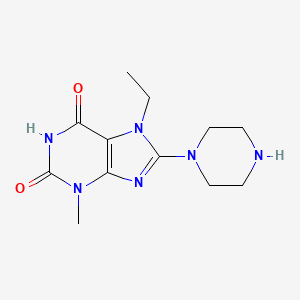
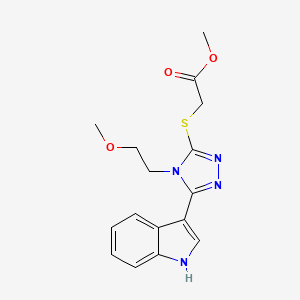
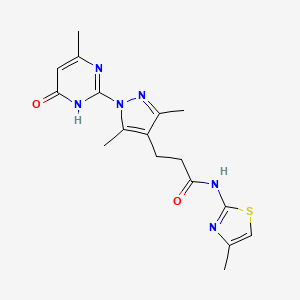
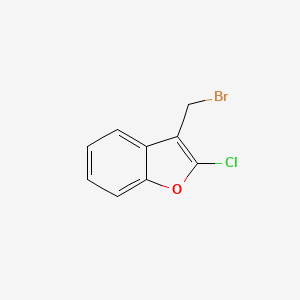
![2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2976030.png)
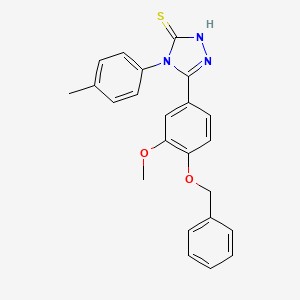
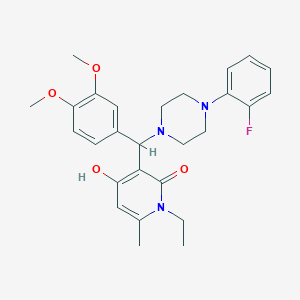
![N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2976035.png)
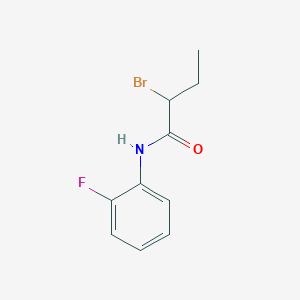
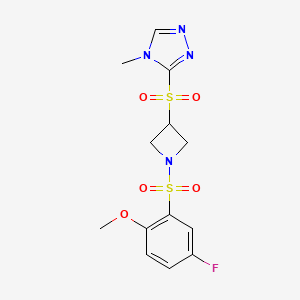
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2976038.png)

